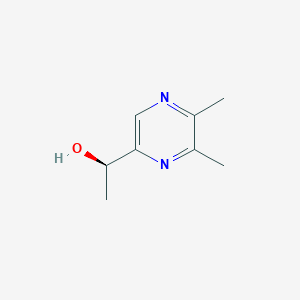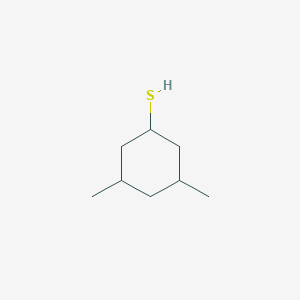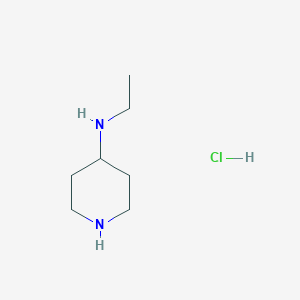
(4-Bromo-2-chloro-6-methylphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-chloro-6-methylphenyl)methanamine is an organic compound with the molecular formula C8H9BrClN It is a derivative of methanamine, substituted with bromine, chlorine, and a methyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-chloro-6-methylphenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-chloro-6-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to the amine group through reductive amination using reagents such as sodium triacetoxyborohydride (NaBH(OAc)3) in the presence of methanamine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: (4-Bromo-2-chloro-6-methylphenyl)methanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler amine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products Formed:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated amine derivatives.
Aplicaciones Científicas De Investigación
(4-Bromo-2-chloro-6-methylphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-chloro-6-methylphenyl)methanamine involves its interaction with biological targets such as enzymes or receptors. The compound’s halogenated phenyl ring allows it to bind to specific sites on proteins, potentially inhibiting their function. The exact molecular targets and pathways involved depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
(4-Bromo-2,6-dimethylphenyl)methanamine: Similar structure but with an additional methyl group.
(4-Bromo-2-fluoro-6-methylphenyl)methanamine: Similar structure but with a fluorine atom instead of chlorine.
4-Bromo-2-chloro-6-methylphenyl chloroacetate: A related compound with a chloroacetate group instead of an amine.
Uniqueness: (4-Bromo-2-chloro-6-methylphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H9BrClN |
|---|---|
Peso molecular |
234.52 g/mol |
Nombre IUPAC |
(4-bromo-2-chloro-6-methylphenyl)methanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,4,11H2,1H3 |
Clave InChI |
SQTMWJLIWSMTEX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1CN)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


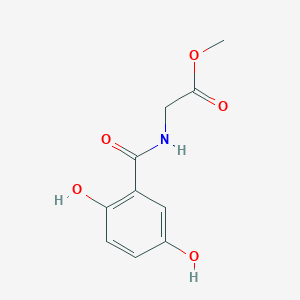
![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
![tert-butyl N-[4-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[[4-(4-methylpiperazine-1-carbonyl)phenyl]carbamoyl]pyridazin-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13146269.png)
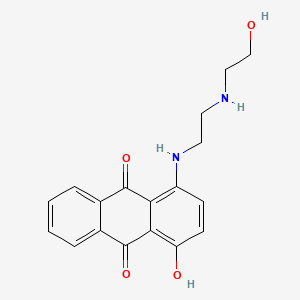
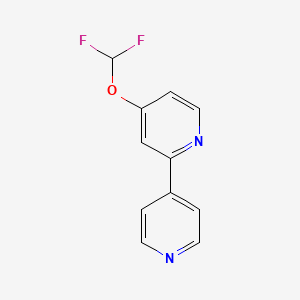
![(1AS,3S,4aR,4bS,6aS,7S,9aS,9bS,11aS)-7-hydroxy-4a,6a-dimethyl-3-(methylsulfonyl)tetradecahydrocyclopenta[7,8]phenanthro[1,10a-b]oxiren-2(1aH)-one](/img/structure/B13146276.png)
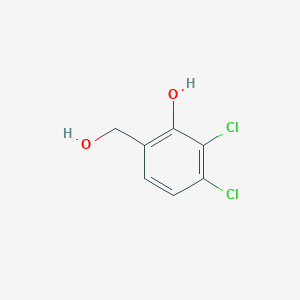
![6'-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B13146284.png)
![4-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B13146290.png)

